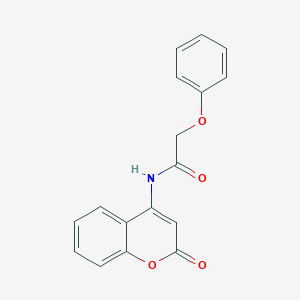
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide, also known as OCA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. OCA belongs to the class of chromen-4-one derivatives and has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties.
Scientific Research Applications
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been studied for its anti-oxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide is not fully understood, but it is believed to act on multiple cellular pathways. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has also been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the NF-κB pathway. N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which may be beneficial in the treatment of inflammatory diseases. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to have anti-oxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide is its synthetic nature, which allows for the production of large quantities of pure compound. Additionally, N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further research. However, one limitation of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide in different disease models.
Future Directions
There are several future directions for research on N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide. One area of interest is the development of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide-based drug formulations for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration route for N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide in different disease models. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide in vivo, which may provide insights into its efficacy and safety. Finally, the development of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
Synthesis Methods
N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide can be synthesized using a multi-step reaction involving the condensation of 2-hydroxyacetophenone with phenoxyacetic acid, followed by cyclization using phosphorous oxychloride and reaction with ammonia. The final product is obtained after purification using column chromatography. The purity and yield of N-(2-oxo-2H-chromen-4-yl)-2-phenoxyacetamide can be optimized by modifying the reaction conditions such as temperature, reaction time, and reagent concentration.
properties
Molecular Formula |
C17H13NO4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
N-(2-oxochromen-4-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H13NO4/c19-16(11-21-12-6-2-1-3-7-12)18-14-10-17(20)22-15-9-5-4-8-13(14)15/h1-10H,11H2,(H,18,19) |
InChI Key |
SOWORDBMJDMLCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=O)OC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)
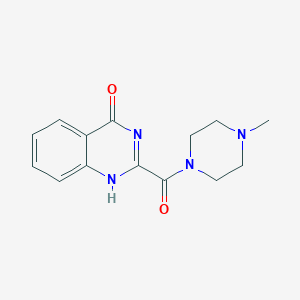
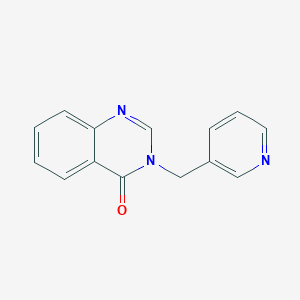
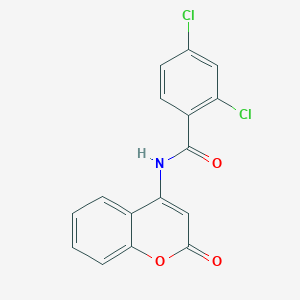
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252039.png)
![6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide](/img/structure/B252040.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B252041.png)
![N-{2-[(diphenylacetyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252042.png)
![5-bromo-N-{2-[(2-thienylcarbonyl)amino]ethyl}-2-furamide](/img/structure/B252045.png)
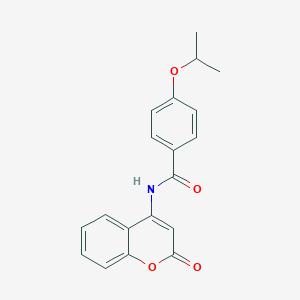
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)